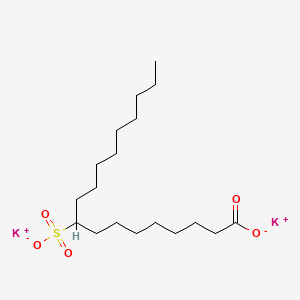

Potassium 9(or 10)-sulfostearate

Description

Overview of Fatty Acid Sulfonates in Academic Context

Fatty acid sulfonates are a class of anionic surfactants that have been the subject of extensive academic and industrial research. sci-hub.sesemanticscholar.org These compounds are characterized by a hydrophobic fatty acid chain and a hydrophilic sulfonate group. sci-hub.se Their amphiphilic nature, arising from the presence of both a nonpolar hydrocarbon tail and a polar sulfonate head, allows them to reduce the surface tension between liquids or between a liquid and a solid. vulcanchem.com

The synthesis of fatty acid sulfonates typically involves the sulfonation of a fatty acid, followed by neutralization. vulcanchem.com For instance, α-sulfo fatty acid esters can be produced by the direct sulfonation of saturated fatty esters using gaseous sulfur trioxide, a process that can yield over 97% of the desired product. semanticscholar.org The resulting compounds exhibit a range of useful properties, including good washing and foaming capabilities, biodegradability, and compatibility with skin. semanticscholar.org

Fatty acid sulfonates, such as methyl ester sulfonates (MES), are considered environmentally friendly alternatives to traditional petroleum-based surfactants. arxiv.org They are derived from renewable resources and show insensitivity to water hardness, a notable advantage over widely used linear alkylbenzene sulfonates (LAS). arxiv.org Research has demonstrated that mixtures of MES and LAS can even enhance the solubility of LAS in hard water. arxiv.org

Significance of Potassium 9(or 10)-Sulfostearate in Advanced Materials Science and Chemical Engineering Applications

Within the broader class of fatty acid sulfonates, this compound has emerged as a compound of interest in advanced materials science and chemical engineering. Its unique properties make it suitable for a variety of specialized applications.

In materials science, its surfactant properties are of primary importance. The ability to modify surface and interfacial properties is crucial in the formulation of a wide range of materials. For example, its capacity to act as an emulsifier and dispersing agent can be leveraged in the creation of stable emulsions and suspensions, which are fundamental to many industrial processes.

In the realm of chemical engineering, the synthesis of this compound itself presents interesting process development opportunities. The industrial production typically involves two main steps: the sulfonation of stearic acid and subsequent neutralization with potassium hydroxide (B78521). vulcanchem.com The sulfonation reaction is carried out at elevated temperatures (80–120°C) to control the regioselectivity, favoring the formation of the 9- and 10-sulfo isomers. vulcanchem.com This is followed by neutralization to yield the potassium salt, which is then purified. vulcanchem.com

Isomeric Considerations: Positional Isomerism (9- vs. 10-Sulfostearate) and its Research Implications

A key aspect of the chemistry of this compound is the existence of positional isomers. The sulfonate group can be located at either the 9th or 10th carbon atom of the stearic acid backbone. vulcanchem.com This seemingly minor difference in molecular structure can have significant implications for the compound's physical and chemical properties, and consequently, its performance in various applications.

The specific position of the sulfonate group influences the molecule's geometry and its packing behavior at interfaces. This, in turn, can affect properties such as its critical micelle concentration (CMC), surface tension reduction efficiency, and emulsifying power. For researchers, understanding the distinct characteristics of the 9-sulfostearate and 10-sulfostearate isomers is crucial for tailoring the compound to specific applications.

| Property | Value |

| Molecular Formula | C₁₈H₃₅KO₅S |

| Molar Mass | 388.6 g/mol |

| CAS Number | 68609-93-8 |

| Appearance | White solid |

| Solubility | Water-soluble |

Properties

CAS No. |

68609-93-8 |

|---|---|

Molecular Formula |

C18H34K2O5S |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

dipotassium;9-sulfonatooctadecanoate |

InChI |

InChI=1S/C18H36O5S.2K/c1-2-3-4-5-6-8-11-14-17(24(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |

InChI Key |

BWZXEKWABSTKSN-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Mechanistic Investigations

Established Laboratory Synthesis Routes

The laboratory synthesis of potassium 9(or 10)-sulfostearate provides a controlled environment to study and optimize the reaction parameters for producing this compound.

The foundational step in the synthesis is the introduction of a sulfo group onto the stearic acid backbone.

The sulfonation of stearic acid typically results in a mixture of isomers, with the sulfo group predominantly attaching to the 9th or 10th carbon of the alkyl chain. vulcanchem.com Achieving regioselectivity, or the preferential sulfonation at a specific carbon, is a key challenge. While direct sulfonation often leads to this isomeric mixture, specific strategies can be employed to influence the position of the sulfo group. The use of specific catalysts and controlled reaction conditions can favor the formation of one isomer over the other, although a complete separation of the 9- and 10-isomers remains a complex task.

Sulfur trioxide (SO₃) is a commonly used sulfonating agent in the synthesis of sulfostearic acid. vulcanchem.comnumberanalytics.com The reaction is typically carried out by reacting stearic acid with SO₃ or oleum (B3057394) (a solution of SO₃ in sulfuric acid) under controlled temperature conditions. vulcanchem.comorgosolver.com The reaction temperature is a critical parameter, often maintained between 80°C and 120°C to promote the desired regioselectivity at the 9th or 10th position of the stearic acid chain. vulcanchem.com The molar ratio of the fatty acid ester to sulfur trioxide is also a crucial factor, with ratios of 1:1.15 to 1:1.35 being reported as effective. google.com

Table 1: Typical Reaction Parameters for the Sulfonation of Stearic Acid

| Parameter | Value/Range | Source |

| Sulfonating Agent | Sulfur Trioxide (SO₃) or Oleum | vulcanchem.com |

| Substrate | Stearic Acid | vulcanchem.com |

| Temperature | 80–120°C | vulcanchem.com |

| Molar Ratio (Ester:SO₃) | 1:1.15 to 1:1.35 | google.com |

This table is interactive. Click on the headers to sort the data.

Following the sulfonation step, the resulting sulfostearic acid is neutralized to form the potassium salt. This is achieved by reacting the acidic intermediate with a potassium base, most commonly potassium hydroxide (B78521) (KOH). vulcanchem.comvaia.com The neutralization reaction is a straightforward acid-base reaction, yielding this compound and water. vaia.com Careful control of the stoichiometry is essential to ensure complete neutralization without introducing excess base into the final product.

To obtain research-grade this compound with high purity, various purification techniques are employed. Crystallization is a common method used to separate the desired product from unreacted starting materials and byproducts. vulcanchem.com Membrane filtration can also be utilized for purification, effectively removing impurities and yielding a product with greater than 90% purity. vulcanchem.com For laboratory-scale purification, techniques such as recrystallization from appropriate solvents and column chromatography can be used to achieve even higher purity levels suitable for detailed scientific investigation. The choice of purification method depends on the desired purity of the final product and the scale of the synthesis.

Sulfonation of Stearic Acid Precursors

Mechanistic Studies of Alkyl Chain Sulfonation

The sulfonation of an alkyl chain, such as in stearic acid, is generally understood to proceed through an electrophilic substitution mechanism. numberanalytics.com The electrophile, in this case, is sulfur trioxide (SO₃) or a related species generated from the sulfonating agent. numberanalytics.com The reaction is initiated by the attack of the electron-rich C-H bond of the alkyl chain on the electrophilic sulfur atom of SO₃. This leads to the formation of a carbocation intermediate, which then loses a proton to form the sulfonic acid group (-SO₃H).

Computational studies on the sulfonation of arenes with SO₃ suggest that the mechanism can be more complex than a simple two-step electrophilic aromatic substitution (SEAr) and may involve a concerted process or the participation of more than one SO₃ molecule, particularly in nonpolar media. nih.govresearchgate.net While these studies focus on aromatic systems, the fundamental principles of electrophilic attack by SO₃ are relevant to the sulfonation of the aliphatic chain of stearic acid. The regioselectivity for the 9th and 10th positions is likely influenced by the electronic and steric environment along the fatty acid chain, making these central positions more susceptible to electrophilic attack.

Electrophilic Substitution Mechanisms on Saturated Carbons

Electrophilic substitution on a saturated carbon (aliphatic) center is a known class of reactions, though less common than its aromatic counterpart. In these reactions, an electrophile displaces a functional group, which is typically a hydrogen atom. wikipedia.orgbyjus.com The mechanisms for electrophilic aliphatic substitution are generally classified as SE1 (Substitution Electrophilic, unimolecular) and SE2 (Substitution Electrophilic, bimolecular). wikipedia.org

SE1 Mechanism: This is a two-step pathway. The substrate first ionizes to form a carbanion, which then reacts with the electrophile. wikipedia.org This is analogous to the SN1 mechanism in nucleophilic substitution.

SE2 Mechanism: This pathway involves a single transition state where the new bond forms concurrently as the old bond breaks. wikipedia.org

Direct sulfonation of a saturated alkane like stearic acid via an electrophilic substitution mechanism is challenging and not a standard industrial method. The C-H bonds in alkanes are strong and non-polar, making them poor nucleophiles to attack an electrophile like SO₃. ncert.nic.in In practice, the sulfonation of alkanes, when it does occur, often proceeds through a free radical mechanism, particularly for higher alkanes from hexane (B92381) onwards. embibe.comquora.com This process typically requires high temperatures and fuming sulfuric acid or oleum, and the stability of the resulting free radical intermediate is a key factor. quora.com Another approach involves using initiators to facilitate a radical reaction under solvent-free conditions. google.com

Concerted versus Stepwise Reaction Pathways

The debate between concerted and stepwise mechanisms is central to understanding many chemical reactions. While direct studies on the electrophilic sulfonation of saturated fatty acids are scarce, extensive research on the sulfonation of aromatic compounds using sulfur trioxide (SO₃) provides valuable insights that can be used for analogy.

Computational studies on aromatic sulfonation have revealed that the pathway is highly dependent on the reaction conditions. nih.govfigshare.comnih.gov

Stepwise Pathway (via σ-complex): The traditional view involves a stepwise mechanism where the electrophile attacks the ring to form a carbocation intermediate (a σ-complex or Wheland intermediate), which then loses a proton to restore aromaticity. byjus.comdocbrown.info

Concerted Pathway: More recent computational analyses suggest that, especially in non-polar media, a concerted mechanism may be favored. nih.govfigshare.com This can involve multiple SO₃ molecules in a cyclic transition state, avoiding a distinct carbocation intermediate. nih.govrsc.org

For a hypothetical electrophilic attack on stearic acid, a stepwise SE1 mechanism would involve the formation of a discrete carbanion intermediate. In contrast, a concerted SE2 mechanism would proceed through a single transition state without any intermediate.

Solvent polarity can significantly influence whether a reaction proceeds through a concerted or stepwise pathway. Polar solvents are effective at stabilizing charged species like ions and polar transition states. libretexts.org

In the context of electrophilic substitution:

Polar, Protic Solvents: Solvents like water or alcohols are capable of hydrogen bonding and are highly effective at solvating both cations and anions. libretexts.org Such solvents would be expected to stabilize the charged intermediates of a stepwise (SE1 or aromatic SEAr) mechanism, thereby lowering the activation energy and favoring this pathway. nih.govfigshare.com

Non-polar Solvents: In non-polar solvents (e.g., CCl₄), charged intermediates are less stable. researchgate.net Research on aromatic sulfonation shows that in these solvents, a concerted pathway involving a less polar, cyclic transition state with two SO₃ molecules is energetically preferred over the formation of a highly charged intermediate. nih.govfigshare.comresearchgate.net

The table below summarizes the expected influence of solvent polarity on the reaction pathway for an electrophilic substitution reaction.

| Solvent Type | Polarity | Expected Effect on Intermediates | Favored Pathway |

| Water, Alcohols | High (Protic) | Strong stabilization of ionic intermediates | Stepwise (SE1-like) |

| Nitromethane | High (Aprotic) | Stabilization of ionic intermediates | Stepwise (SE1-like) |

| Carbon Tetrachloride | Low (Apolar) | Poor stabilization of ionic intermediates | Concerted (SE2-like) |

| Gas Phase | N/A | No stabilization | Concerted (SE2-like) |

This table is an extrapolation based on principles of physical organic chemistry and studies on analogous systems.

Transition state analysis, often performed using computational chemistry, is critical for elucidating reaction mechanisms and predicting reaction rates and selectivities. nih.gov For sulfonation reactions, calculations have focused on determining the structures and energies of transition states for different proposed pathways.

Key findings from computational studies on aromatic sulfonation include:

The activation energy for a reaction involving a single SO₃ molecule is often unrealistically high. nih.govfigshare.com

Mechanisms involving two SO₃ molecules, which act as both the electrophile and a proton acceptor in a cyclic transition state, have significantly lower activation barriers. nih.govnih.gov

In polar, complexing solvents like nitromethane, the mechanism can shift to a stepwise process, but still involving two SO₃ molecules, where a Wheland-type intermediate is formed. nih.govfigshare.comresearchgate.net

While transition state theory is a powerful tool, it sometimes fails to accurately predict experimental outcomes, as dynamic trajectories of molecules descending from the transition state can influence the final product distribution. nih.gov For a complex molecule like stearic acid, a full transition state analysis would be computationally intensive but would provide definitive insights into the feasibility of a direct electrophilic sulfonation pathway.

Derivatization Strategies and Analog Synthesis

The stearic acid backbone can be functionalized to create a wide range of derivatives with tailored properties. These strategies often involve reactions at the carboxylic acid group or on the alkyl chain.

Synthesis of Related Sulfostearate Derivatives

Beyond the 9- and 10-sulfonated isomers, various other sulfated and sulfonated fatty acid derivatives have been synthesized for diverse applications.

| Derivative Type | Synthetic Precursor(s) | Key Reagents/Method | Reference |

| α-Sulfo Fatty Methyl Esters | Saturated Fatty Methyl Esters | Gaseous SO₃ (solvent-free) | capes.gov.br |

| Hydroxy Sulfonate Surfactants | 1,2-dodecanediol | Thionyl chloride, RuCl₃/hypochlorite, nucleophilic opening of cyclic sulfate (B86663) | nih.govnih.gov |

| Sesame Fatty Methyl Ester Sulfonates | Sesame Oil Methyl Esters | Chlorosulfonic acid, followed by neutralization | nih.gov |

| Stearyl Stearate (B1226849) | Stearic Acid, Stearyl Alcohol | KOH catalyst | nih.gov |

One common strategy is the α-sulfonation of fatty acid methyl esters, which can be achieved in high yield by direct sulfonation with gaseous SO₃ without a solvent. capes.gov.br Another versatile method involves creating hydroxy sulfonate surfactants by synthesizing cyclic sulfates from diols and then opening the ring with a nucleophile. nih.govnih.gov Nature also produces complex sulfonated lipids, such as a sulfonic-acid analogue of ceramide found in the marine bacterium Cyclobacterium marinus. nih.gov

Incorporation into Complex Molecular Architectures

Sulfostearates and their derivatives can be incorporated into larger, more complex molecular structures to impart specific properties like amphiphilicity or to create advanced materials. A key application is in the formulation of nanoparticles for drug delivery. For instance, stearic acid has been chemically conjugated to the drug beclomethasone (B1667900) dipropionate. chemrxiv.org This modification enhances the drug's lipophilicity and its interaction with lipid-based nanoparticle matrices, potentially improving drug loading capacity. chemrxiv.org This strategy of using the fatty acid chain as a hydrophobic anchor demonstrates how sulfostearates could be tethered to bioactive molecules or polymer backbones to create sophisticated functional materials.

Iii. Advanced Analytical Characterization in Chemical Research

Chromatographic Techniques for Compound Quantification and Purity Assessment

Chromatographic methods are fundamental for separating the components of a mixture and assessing the purity and concentration of the target compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation of molecules based on their hydrophobicity. springernature.com For compounds like Potassium 9(or 10)-sulfostearate, which lack a significant UV-absorbing chromophore, conventional UV-VIS detectors are inadequate. peakscientific.com This limitation is overcome by using an Evaporative Light Scattering Detector (ELSD). The ELSD is a universal detector that can identify any analyte that is less volatile than the mobile phase. wikipedia.orgnih.gov

The principle of ELSD involves three stages:

Nebulization: The column effluent is converted into a fine aerosol of droplets by a carrier gas, such as nitrogen. peakscientific.com

Evaporation: The aerosol passes through a heated drift tube where the mobile phase solvent evaporates, leaving behind minute particles of the non-volatile analyte. wikipedia.org

Detection: These dried analyte particles are carried into a light scattering cell, where they are illuminated by a beam of light. The scattered light is measured by a photodiode, generating a signal proportional to the mass of the analyte. wikipedia.org

This detection method is particularly advantageous for analyzing surfactants and is compatible with gradient elution, which is often necessary for separating complex mixtures. shimadzu.co.kr RP-HPLC separates molecules based on hydrophobic interactions with a non-polar stationary phase; more hydrophobic molecules are retained longer on the column. springernature.comwikipedia.org In the case of this compound, the separation of the 9- and 10-isomers, as well as any fatty acid precursors, can be achieved.

Effective separation of sulfostearate isomers and related impurities requires careful optimization of chromatographic conditions. The choice of stationary phase (column chemistry) and mobile phase composition are critical factors. wikipedia.org

Column Chemistries: For anionic surfactants, reversed-phase columns with hydrophobic stationary phases are typically used. Common choices include octadecylsilane (B103800) (C18 or ODS) and octylsilane (B1236092) (C8) bonded to silica (B1680970) particles. wikipedia.org A C4-type column, which has weaker retention, might also be employed. shimadzu.co.kr The longer alkyl chains of a C18 column generally provide greater retention for hydrophobic molecules like sulfostearates. wikipedia.org

Elution Parameters: The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. wikipedia.org For ionic compounds like this compound, the use of a volatile salt buffer in the mobile phase is essential when using an ELSD to avoid detector contamination. shimadzu.co.kr Ammonium (B1175870) acetate (B1210297) is a common choice for this purpose. shimadzu.co.kr Gradient elution, where the concentration of the organic solvent is increased during the run, is often employed to effectively elute compounds with varying hydrophobicities and to achieve better peak shapes and resolution. springernature.com

Table 1: Typical RP-HPLC-ELSD Parameters for Anionic Surfactant Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Symmetry C8, 3.9 x 150 mm, 5 µm | Provides hydrophobic interaction for separation. |

| Spherisorb C18 (ODS2), 4.6 x 150 mm, 3 µm | Offers stronger retention for non-polar analytes. | |

| Mobile Phase | Water/Acetonitrile with Ammonium Acetate shimadzu.co.kr | Acetonitrile is the organic modifier; ammonium acetate is a volatile salt compatible with ELSD. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. shimadzu.co.kr |

| Detector | Evaporative Light Scattering Detector (ELSD) | Universal detection for non-UV absorbing compounds like sulfostearates. wikipedia.org |

| Carrier Gas | Nitrogen peakscientific.com | Used for nebulization in the ELSD. |

Spectroscopic and Electrochemical Methods for Structural Elucidation and Quantitative Analysis

While chromatography is excellent for separation and quantification, spectroscopic and electrochemical methods are indispensable for confirming the chemical structure of the analyte and for alternative quantitative approaches.

Titrimetric methods offer a reliable and cost-effective way to quantify the concentration of specific ions in a solution. For this compound, potentiometric titration using an Ion-Selective Electrode (ISE) is a highly suitable technique for determining the potassium content. researchgate.netmetrohm.com This method is often faster and simpler than chromatographic techniques for routine quantitative analysis. metrohm.com

A potassium-selective electrode is a sensor whose potential is logarithmically proportional to the activity of potassium ions in a solution. researchgate.net The electrode typically contains a polymer membrane embedded with a specific ionophore, such as valinomycin, which selectively binds K+ ions. researchgate.net The analysis can be performed via direct measurement against calibration standards or through a standard addition method. metrohm.com

For accurate quantification of potassium, potential interferences from other ions must be considered. For instance, K-ISEs can have high cross-sensitivity to ammonium ions (NH₄⁺). metrohm.com The pH of the solution is also critical, as a highly acidic environment can lead to interference from H+ ions. metrohm.com In some procedures, the sample is titrated with a reagent like sodium tetraphenylborate, which precipitates potassium ions, and the endpoint is detected potentiometrically. researchgate.netnih.gov

For unambiguous structural elucidation, especially to differentiate between the 9- and 10-sulfonate positional isomers, the integration of separation techniques with powerful spectroscopic platforms like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial. nih.govacs.org

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that help confirm the identity of a compound. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) can validate the exact molecular weight (C₁₈H₃₅KO₅S, calculated molecular weight approx. 402.6 g/mol ). The fragmentation patterns observed in tandem MS (MS/MS) can offer clues about the structure, although distinguishing between positional isomers on the alkyl chain can be challenging. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are critical for characterizing this compound. The position of the sulfonate group along the stearic acid chain creates distinct chemical environments for the neighboring protons and carbons. This results in different chemical shifts in the NMR spectra, allowing for the differentiation of the 9- and 10-isomers. For example, the protons on the carbon atom adjacent to the sulfonate group (the α-proton) would exhibit a characteristic downfield shift. The analysis of ¹H-¹H and ¹H-¹³C correlation spectra can definitively assign all signals and confirm the exact substitution pattern.

Table 2: Spectroscopic Data for Characterization of Sulfostearates

| Technique | Parameter | Observation for this compound | Purpose |

|---|---|---|---|

| HRMS | Molecular Ion (m/z) | ~402.6 (confirming C₁₈H₃₅KO₅S) | Molecular Formula Confirmation |

| ¹H NMR | Chemical Shift (δ) | Protons adjacent to the sulfonate group (CH-SO₃) show distinct shifts. | Isomer Differentiation, Structural Elucidation |

| ¹³C NMR | Chemical Shift (δ) | Carbons bonded to the sulfonate group show unique resonances. nih.gov | Isomer Differentiation, Structural Confirmation |

| FTIR | Wavenumber (cm⁻¹) | Strong absorptions around 1180–1200 cm⁻¹ for S=O stretches. | Functional Group Identification (Sulfonate) |

Method Validation and Interlaboratory Comparison Studies

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo rigorous validation. demarcheiso17025.com Method validation provides objective evidence of a method's performance characteristics. demarcheiso17025.com For a compound like this compound, this is essential for quality control in research and industrial settings.

The validation process assesses several key parameters:

Accuracy: The closeness of the test result to the true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (same lab, same analyst, short interval) and intermediate precision (within-lab variations). aoac.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. nih.gov

Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample within a defined concentration range. sadcas.org

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net

Table 3: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Assessment Method |

|---|---|---|

| Accuracy / Trueness | Closeness of agreement between the measured value and an accepted reference value. nih.gov | Analysis of certified reference materials or comparison to a reference method. |

| Precision | Agreement between a series of measurements. aoac.org | Repeated analysis of a homogeneous sample under specified conditions (repeatability, intermediate precision). |

| Specificity / Selectivity | Ability to measure the analyte of interest in a complex mixture without interference. nih.gov | Analysis of spiked samples containing potential interferents (e.g., precursors, isomers). |

| Linearity | Proportionality of the signal to the analyte concentration. sadcas.org | Analysis of a series of standards at different concentrations and performing linear regression. |

| Range | The interval between the upper and lower concentrations for which the method is accurate and precise. demarcheiso17025.com | Determined from linearity studies. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Varying parameters like mobile phase composition, pH, or temperature and observing the effect on results. |

Furthermore, interlaboratory comparison studies (also known as proficiency testing) are crucial for establishing the reproducibility of a method. aoac.org In these studies, identical samples are analyzed by multiple laboratories using the same method. This process helps to identify and control biases that may arise between different labs, analysts, or equipment, ultimately ensuring the universal reliability and comparability of the analytical results. demarcheiso17025.combipm.org

Iv. Surface Chemistry and Interfacial Phenomena Research

Fundamental Principles of Surface Tension Reduction by Potassium 9(or 10)-Sulfostearate

This compound is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. Its structure consists of a long hydrophobic stearic acid hydrocarbon chain and a hydrophilic sulfonate group. This dual nature is the key to its ability to reduce surface tension at the interface between two immiscible phases, such as oil and water.

When introduced into an aqueous environment, the this compound molecules preferentially migrate to the surface. Here, the hydrophobic tails orient themselves away from the water and towards the air or an oil phase, while the hydrophilic sulfonate heads remain in the water. This arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension. The presence of the sulfonate group at either the 9th or 10th carbon position along the stearic acid chain influences the exact packing and orientation of the molecules at the interface, which in turn affects the efficiency of surface tension reduction.

Micellization Behavior in Aqueous Systems

As the concentration of this compound in an aqueous solution increases, a point is reached where the surface becomes saturated with surfactant molecules. Beyond this point, the molecules begin to self-assemble in the bulk of the solution into organized aggregates known as micelles. This process is known as micellization.

Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. It is a key parameter that indicates the surfactant's efficiency. For this compound, the CMC is reported to be in the range of 0.1–0.5 mM. vulcanchem.com The formation of micelles leads to significant changes in various physicochemical properties of the solution, which can be monitored to determine the CMC.

Several techniques are employed to determine the CMC of surfactants, each relying on the distinct changes in solution properties that occur at the onset of micellization.

Tensiometry: This is a direct method that measures the surface tension of the surfactant solution as a function of its concentration. Initially, the surface tension decreases as the surfactant concentration increases. Once the CMC is reached and micelles form, the surface concentration of the surfactant remains relatively constant, and thus the surface tension plateaus. The point at which the slope of the surface tension versus concentration curve changes is taken as the CMC.

Conductivity: This method is suitable for ionic surfactants like this compound. The conductivity of the solution is measured as the surfactant concentration is increased. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual surfactant ions. Above the CMC, the formation of micelles, which are larger and less mobile than the individual ions and can bind some counter-ions, leads to a change in the slope of the conductivity versus concentration plot. youtube.com This break point corresponds to the CMC.

Fluorescence Spectroscopy: This technique utilizes fluorescent probes that are sensitive to the polarity of their microenvironment. A small amount of a hydrophobic fluorescent probe is added to the surfactant solution. Below the CMC, the probe resides in the polar aqueous environment. As micelles form, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment of the probe results in a significant change in its fluorescence properties, such as intensity or emission wavelength, which can be plotted against the surfactant concentration to determine the CMC.

Each method for determining the CMC has its own advantages and limitations. Tensiometry is a direct and fundamental measurement but can be sensitive to impurities. Conductivity is a simple and precise method for ionic surfactants but is not applicable to non-ionic surfactants and can be affected by the presence of other electrolytes. sciencesconf.org Fluorescence spectroscopy is highly sensitive and can provide information about the micellar microenvironment, but the choice of the fluorescent probe is crucial as it can potentially interact with the surfactant and influence the micellization process. A comparative analysis of these techniques is essential for obtaining an accurate and reliable CMC value. sciencesconf.org

Micelle Aggregation Number and Morphological Studies

Beyond the CMC, the characteristics of the micelles themselves, such as their size and shape, are of significant interest. The aggregation number refers to the average number of surfactant molecules that associate to form a single micelle. This number can be influenced by factors such as temperature, surfactant concentration, and the presence of electrolytes.

For this compound, detailed studies on the aggregation number and morphology are crucial for understanding its performance in various applications. Techniques such as light scattering, small-angle neutron scattering (SANS), and fluorescence quenching are often used to determine these parameters. The aggregation number provides insight into the packing of the surfactant molecules within the micelle, which is related to the geometry of the surfactant and the interplay of hydrophobic and electrostatic interactions. The morphology of the micelles, which can range from spherical to cylindrical or even more complex structures, is also a key area of research.

Premicellar Aggregation Phenomena and Initial Self-Assembly

In some surfactant systems, the transition from individual molecules (monomers) to fully formed micelles is not a sharp, single-step process. Instead, smaller aggregates, often referred to as premicellar aggregates or dimers and trimers, may form at concentrations below the CMC. This phenomenon of initial self-assembly can be an important precursor to the formation of larger, more stable micelles.

The study of premicellar aggregation in this compound solutions can provide a more nuanced understanding of its self-assembly behavior. Techniques that are highly sensitive to small changes in the solution, such as precision conductivity, calorimetry, and certain spectroscopic methods, can be employed to detect these early-stage aggregates. Understanding the nature and stability of these premicellar structures is critical for a complete picture of the interfacial and colloidal properties of this surfactant. Research has shown that resonance Rayleigh scattering can be a sensitive method to determine the critical premicelle concentration (CPMC). nih.gov

Influence of External Factors on Colloidal Properties

The colloidal behavior of surfactants like this compound is intricately linked to the surrounding environmental conditions. Factors such as the ionic strength of the solution, the specific nature of the counterions present, temperature, and pH can significantly alter the self-assembly process, leading to changes in micelle formation, size, and shape.

Effects of Ionic Strength and Counterion Identity on Micellization

The presence of electrolytes in a surfactant solution plays a crucial role in modulating micellization. The addition of salt generally lowers the critical micelle concentration (CMC) of ionic surfactants. This is attributed to the screening of electrostatic repulsions between the charged head groups of the surfactant molecules, which facilitates their aggregation into micelles. researchgate.net The magnitude of this effect is dependent on both the concentration and the identity of the added ions. researchgate.net

For ionic micelles, the interaction of counterions with the charged head groups reduces the electrostatic repulsion at the micellar surface, thereby promoting a lower CMC. researchgate.net This interaction can be influenced by the specific properties of the counterion, such as its size and hydration characteristics.

The Hofmeister series, or lyotropic series, classifies ions based on their ability to influence the solubility of proteins and other macromolecules in aqueous solutions. wikipedia.org This series has also been found to correlate with various properties of surfactants, including their micellization, surface tension, and Krafft temperature. jmu.edu Anions, in particular, tend to have a more pronounced effect than cations. wikipedia.org

Ions are categorized as either "kosmotropes" (structure-makers) or "chaotropes" (structure-breakers) based on their interaction with water. wikipedia.org Kosmotropes are strongly hydrated and tend to increase the ordering of water molecules, while chaotropes are weakly hydrated and disrupt water structure. wikipedia.orgkinampark.com In the context of surfactants, kosmotropic anions can make nonionic surfactants more hydrophobic, while chaotropic anions can increase their hydrophilicity. nih.gov For ionic surfactants, the presence of different ions can lead to a "salting-out" (decreased solubility) or "salting-in" (increased solubility) effect, which in turn affects micelle formation. wikipedia.org

The general order of the Hofmeister anion series is: Citrate³⁻ > SO₄²⁻ > HPO₄²⁻ > F⁻ > Cl⁻ > Br⁻ > I⁻ > SCN⁻ > ClO₄⁻ (Kosmotropic) -----------------------------------> (Chaotropic)

And for cations: (CH₃)₄N⁺ > NH₄⁺ > K⁺ > Na⁺ > Li⁺ > Mg²⁺ > Ca²⁺ > Ba²⁺ (Kosmotropic) -----------------------------------> (Chaotropic)

The specific identity of the counterion, in this case, potassium (K⁺), has a direct impact on the micellization of sulfostearate. The standard free energy of micellization (ΔG⁰mic) is influenced by the hydration radius of the counterion. nih.gov Generally, a larger hydration shell of the counterion corresponds to a slightly lower surface activity of the surfactant. nih.gov

Impact of Temperature and pH on Self-Assembly

Temperature and pH are critical parameters that influence the self-assembly of ionic surfactants like this compound. An increase in temperature generally affects the enthalpy of micellization, which can be endothermic at lower temperatures and become exothermic at higher temperatures. researchgate.net Temperature can also influence the solubility of the surfactant and its critical micelle concentration (CMC).

Interactions with Macromolecular and Particulate Systems

The ability of surfactants to interact with other components in a formulation is fundamental to their application. This compound, with its amphiphilic nature, can engage in various interactions with macromolecules and particles, leading to phenomena such as solubilization.

Solubilization Mechanisms of Hydrophobic Substances

A key function of surfactants in aqueous solutions is the solubilization of poorly water-soluble substances. This process involves the incorporation of hydrophobic molecules into the core of the micelles. The hydrophobic tails of the this compound molecules form the inner core of the micelle, creating a nonpolar microenvironment that can accommodate hydrophobic (lipophilic) compounds. The hydrophilic sulfonate head groups form the outer shell of the micelle, ensuring its dispersibility in the aqueous phase.

The efficiency of solubilization depends on several factors, including the chemical structure of the surfactant and the hydrophobic substance, the concentration of the surfactant (which must be above its CMC), and the temperature. The solubilization capacity generally increases with an increase in the size of the hydrophobic core of the micelle.

Adsorption at Solid-Liquid and Air-Liquid Interfaces

The adsorption of surfactants like this compound is a spontaneous process driven by the reduction of interfacial free energy. At an air-liquid interface, the hydrophobic tails of the surfactant molecules orient towards the air, while the hydrophilic heads remain in the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, leading to a decrease in surface tension. Similarly, at a solid-liquid interface, the nature of the solid surface (whether hydrophobic or hydrophilic) and the composition of the liquid phase influence the adsorption mechanism and the orientation of the surfactant molecules.

Detailed research into the adsorption characteristics of structurally similar compounds, such as α-sulfo fatty acid methyl esters (SMEs), provides valuable insights into the expected behavior of this compound. Studies on mixtures of C16 and C18 SMEs, for instance, have been conducted to understand their cleaning abilities and interfacial properties. arxiv.org

Adsorption at the Air-Liquid Interface:

The packing of surfactant molecules at the air-liquid interface is another crucial factor. Vibrational sum frequency spectroscopy (VSFS) studies on sodium dodecyl sulfate (B86663) (SDS), another anionic surfactant, have shown that the orientation of the sulfate headgroup remains relatively constant across a range of concentrations, with the pseudo-C3 axis oriented close to the surface normal. rsc.org This suggests a well-ordered monolayer at the interface. The addition of electrolytes, such as sodium chloride, can further influence the packing and adsorption by screening the electrostatic repulsion between the ionic headgroups, leading to a more densely packed interfacial layer. rsc.org

Adsorption at the Solid-Liquid Interface:

The adsorption of anionic surfactants onto solid surfaces is highly dependent on the surface chemistry of the solid and the properties of the liquid phase, including pH and ionic strength. For instance, the adsorption of sodium dodecylbenzenesulfonate (SDBS) on different solid surfaces demonstrates that packing density increases with the hydrophobicity of the surface. nih.gov On hydrophobic surfaces, the adsorption is primarily driven by the hydrophobic interaction between the surfactant's alkyl chain and the surface.

In the context of mineral flotation, a process that relies on selective adsorption of surfactants, studies have shown that fatty acid methyl ester sulfonates (MES) can physically adsorb onto the surface of minerals like apatite. researchgate.net This adsorption modifies the surface properties, making it more hydrophobic and facilitating its separation. The formation of surfactant bilayers or admicelles on solid surfaces can also occur, influencing processes like the detachment of oil drops in cleaning applications. arxiv.org

Thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ads), quantify the spontaneity of the adsorption process. A negative ΔG°ads value indicates a spontaneous adsorption. nih.govscirp.org For biomolecules in ion-exchange systems, ΔG°ads values have been determined chromatographically. nih.gov While specific values for this compound are not documented, the principles of determining such parameters are well-established.

Interactive Data Table: Representative Interfacial Properties of Anionic Surfactants

While specific data for this compound is limited, the following table provides representative data for structurally similar anionic surfactants to illustrate the typical range of values for key interfacial properties.

| Surfactant | Interface | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Maximum Surface Excess (Γmax) (mol/m²) | Minimum Area per Molecule (Amin) (Ų) |

| Sodium Dodecyl Sulfate (SDS) | Air-Water | 8.2 | ~39 | 3.1 x 10⁻⁶ | 53 |

| C1618-SME Mixture | Air-Water | 0.9 arxiv.org | Not Reported | Not Reported | Not Reported |

| Sodium Dodecylbenzene Sulfonate (SDBS) | Air-Water | ~1.2 | ~35 | 2.5 x 10⁻⁶ | 66 |

Note: The data in this table is compiled from various sources for illustrative purposes and may not be directly comparable due to different experimental conditions.

V. Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations of Potassium 9(or 10)-Sulfostearate Aggregates

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed, atomic-level picture of how individual surfactant molecules interact with each other and with solvent molecules (typically water) to form larger structures. These simulations are crucial for understanding the dynamic processes that govern its surfactant activity.

By running these simulations, researchers can observe phenomena that are difficult to capture through laboratory experiments alone. nih.govresearchgate.net The simulations typically involve defining a "box" containing a set number of surfactant molecules, potassium ions, and water molecules. The interactions between these particles are governed by a set of equations known as a force field (e.g., CHARMM, GROMOS, OPLS), which approximates the potential energy of the system. nih.gov The simulation proceeds by calculating the forces on each atom and solving the equations of motion, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. acs.org

One of the defining characteristics of surfactants is their ability to self-assemble into aggregates called micelles above a certain concentration, known as the critical micelle concentration (CMC). MD simulations are extensively used to model the spontaneous formation of these micelles. nih.govrsc.org For this compound, a simulation would typically start with the surfactant monomers randomly dispersed in water. Over the course of the simulation, the hydrophobic stearate (B1226849) tails would aggregate to minimize their contact with water, while the hydrophilic sulfonate headgroups would remain exposed to the aqueous environment, leading to the formation of a spherical or ellipsoidal micelle. nih.gov

The stability of these simulated micelles can be assessed by analyzing several structural parameters over the simulation time. acs.org Key metrics include the radius of gyration, which measures the micelle's compactness, and the solvent accessible surface area (SASA), which quantifies the exposure of the hydrophobic core to water. A stable micelle will exhibit relatively constant values for these properties after an initial equilibration period. acs.orgcapes.gov.br

Furthermore, simulations provide detailed information on the micelle's internal structure, such as the distribution of the carbon atoms of the alkyl chain and the orientation of the surfactant molecules relative to the micelle's center. capes.gov.br The behavior of the potassium counterions (K⁺) is also critical. Simulations can track the degree of counterion binding to the micelle surface by calculating the radial distribution function (RDF) between the potassium ions and the sulfonate headgroups. nih.gov This is a crucial factor, as the binding of counterions screens the electrostatic repulsion between the negatively charged headgroups, influencing micelle size, shape, and stability. nih.gov The choice of the water model (e.g., TIP3P, SPC/E) and the force field parameters for the ions are known to significantly affect counterion behavior in simulations. nih.govrsc.org

| Parameter | Description | Insight Provided |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the micelle. | Indicates the stability and shape of the aggregate over time. |

| Solvent Accessible Surface Area (SASA) | The surface area of the micelle's hydrophobic core that is exposed to the solvent. | Measures the effectiveness of the hydrophobic tails in shielding themselves from water. |

| Aggregation Number | The number of surfactant monomers that form a single micelle. | A fundamental property of the micelle that influences its size and shape. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle (e.g., a counterion or water molecule) at a certain distance from a reference particle (e.g., a sulfonate headgroup). | Reveals the extent of counterion binding and the structure of the hydration shell around the micelle. nih.gov |

| Order Parameter | Quantifies the orientational order of the surfactant tails within the micelle. | Indicates the flexibility and packing of the alkyl chains in the micelle core. |

This compound also functions by adsorbing at interfaces, such as the boundary between oil and water or air and water, which is fundamental to its role in emulsification and foaming. MD simulations can model these interfacial systems to investigate the dynamics of adsorption. nih.govnih.gov A typical simulation setup would involve a two-phase system, for instance, a layer of oil (like nonane (B91170) or dodecane) and a layer of water, with surfactant molecules initially placed in the aqueous phase or at the interface. researchgate.net

The simulations can track the movement of surfactant molecules from the bulk water phase to the interface, measuring the reduction in interfacial tension as they adsorb. acs.org The orientation of the surfactant molecules at the interface can be analyzed, confirming that the hydrophobic tails penetrate the oil phase while the hydrophilic sulfonate headgroups remain in the water phase. nih.gov The packing density and arrangement of the surfactant molecules in the interfacial film can be determined, providing insights into the stability of the emulsion or foam. researchgate.net

By calculating the density profiles of water, oil, and surfactant across the interface, the thickness and diffuseness of the interfacial region can be quantified. nih.gov The interaction between the sulfonate headgroups and water molecules at the interface can be studied in detail, including the formation of hydrogen bonds, which helps to anchor the surfactant at the boundary. researchgate.netresearchgate.net These molecular-level insights are vital for designing surfactants with optimal performance for specific applications. researchgate.net

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and model chemical reactions. These methods allow for a detailed analysis of the sulfonation process used to synthesize this compound and provide a fundamental understanding of the properties of the resulting sulfonate group.

The synthesis of 9(or 10)-sulfostearate typically involves the reaction of stearic acid (or its ester) with a sulfonating agent, such as sulfur trioxide (SO₃). capes.gov.br This reaction proceeds via electrophilic attack of SO₃ on the saturated alkyl chain of the stearic acid. Since stearic acid lacks a double bond, this reaction is more challenging than the sulfonation of unsaturated fatty acids like oleic acid and generally requires specific reaction conditions. The sulfonation occurs at one of the internal carbon atoms, leading to the 9- and 10-isomers.

Quantum chemical calculations can elucidate the mechanism of this reaction. By modeling the reactants, potential intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. rsc.org This allows for the determination of activation energies, which are critical for understanding the reaction kinetics and optimizing process conditions.

For the sulfonation of stearic acid, DFT calculations would be used to model the approach of an SO₃ molecule to the C-H bond at the 9- or 10-position of the stearic acid chain. The calculations would identify the transition state structure, which represents the highest energy point along the reaction coordinate. Analysis of this structure can reveal the nature of the bond-breaking and bond-forming processes. The relative energies of the transition states for attack at the 9- versus the 10-position could explain the observed isomer distribution. While direct studies on stearic acid are limited, analogies can be drawn from DFT studies on the esterification of sulfonic acids and alcohols, which also map out transition states and intermediate species. rsc.org

| Parameter | Computational Method | Significance |

|---|---|---|

| Reactant/Product Geometries | DFT (e.g., B3LYP/6-31G(d)) | Provides optimized, low-energy structures of all species in the reaction. |

| Transition State (TS) Structure | DFT with TS optimization algorithms | Identifies the highest-energy point on the reaction pathway, key to understanding the reaction mechanism. |

| Activation Energy (Ea) | Energy difference between reactants and the transition state. | Determines the kinetic feasibility of the reaction; a lower Ea implies a faster reaction rate. |

| Reaction Energy (ΔEr) | Energy difference between products and reactants. | Indicates whether the overall reaction is exothermic (releases energy) or endothermic (requires energy). |

The functionality of this compound is dominated by the properties of its hydrophilic sulfonate headgroup (-SO₃⁻K⁺). Quantum chemical calculations can provide a detailed picture of the electronic structure of this moiety. youtube.com Key properties that can be analyzed include the charge distribution, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

DFT calculations can determine the partial charges on each atom within the sulfonate group. This reveals the highly polar nature of the S-O bonds and the localization of the negative charge on the oxygen atoms, which is crucial for its strong interactions with water molecules and potassium counterions. researchgate.net The molecular electrostatic potential map visually represents the charge distribution, highlighting the electron-rich (negative) region around the sulfonate group that is responsible for its hydrophilic character.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For the sulfonate anion, these orbitals are typically localized on the sulfonate group, and their energies can be correlated with its reactivity and stability. mdpi.com The large HOMO-LUMO energy gap is indicative of the high chemical stability of the sulfonate group. These electronic descriptors are also frequently used in QSPR studies to correlate structure with properties. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. mdpi.com For surfactants like this compound, QSPR models can be developed to predict important properties such as the critical micelle concentration (CMC), surface tension at the CMC, and the hydrophilic-lipophilic balance (HLB) value. mdpi.comnih.gov These models are valuable for screening new surfactant candidates and for understanding which structural features are most important for a given property. mdpi.com

A QSPR study involves several steps. First, a dataset of compounds with known experimental property values is compiled. nih.gov For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors encode different aspects of the molecular structure, such as its size, shape, and electronic properties. Finally, a statistical method, most commonly multiple linear regression (MLR), is used to build a mathematical model that correlates a selection of these descriptors with the property of interest. tandfonline.com

For an anionic surfactant like this compound, a QSPR model for predicting its log(CMC) would likely include several types of descriptors. nih.govacs.org

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Kier & Hall index, which is related to molecular volume and surface area. nih.govnih.gov

Constitutional descriptors: These are simple counts of atoms, bonds, or molecular weight. mdpi.com

Geometrical descriptors: These relate to the 3D shape of the molecule, such as its moment of inertia. nih.gov

Quantum-chemical descriptors: These are derived from quantum calculations and describe the electronic properties. mdpi.com Examples include the energy of the HOMO and LUMO, the dipole moment, and partial charges on atoms. nih.govacs.org

Solvational descriptors: These relate to the interaction of the molecule with a solvent, such as the Born solvation energy. nih.gov

Studies on large sets of anionic surfactants have shown that the CMC is strongly influenced by descriptors related to the hydrophobic fragment (the stearate chain) and charge-related descriptors for the hydrophilic fragment (the sulfonate headgroup). nih.govacs.org The development of robust QSPR models can significantly accelerate the design of new surfactants by allowing for the prediction of their properties before they are synthesized. mdpi.com

| Descriptor Class | Examples | Structural Information Encoded |

|---|---|---|

| Topological | Kier & Hall index (KH0), Kier shape index | Molecular size, volume, branching, and connectivity. nih.gov |

| Constitutional | Molecular Weight (MW), Number of oxygen atoms | Basic composition and size of the molecule. mdpi.com |

| Geometrical | Moment of Inertia, Molecular surface area | 3D shape and dimensions of the molecule or its fragments. nih.gov |

| Quantum-Chemical | EHOMO, ELUMO, Dipole moment (D), Molar heat of formation (ΔHf) | Electronic structure, polarity, and thermodynamic stability. mdpi.comnih.gov |

| Solvational | Image of the Born solvation energy | Interaction energy between the surfactant and the solvent (water). nih.gov |

Computational Studies on Solvent-Solute Interactions

The behavior of this compound in aqueous solution is strongly influenced by the interactions between the potassium cations, the sulfostearate anions, and the surrounding water molecules. Molecular dynamics simulations can be used to study the dynamics of the hydration shells around these ions. nih.govnih.gov

The hydration shell of an ion refers to the layer of water molecules that are directly interacting with it. The structure and dynamics of this shell can have a significant impact on the ion's properties and its interactions with other species. nih.gov

In the case of this compound, a molecular dynamics simulation would reveal how the large and amphiphilic sulfostearate anion affects the hydration of the potassium cation. It is known from studies of simple salt solutions that potassium ions have a relatively loosely bound and dynamic hydration shell. nih.gov The presence of the negatively charged sulfonate group of the sulfostearate anion would be expected to influence the arrangement and residence time of water molecules in the vicinity of the potassium cation.

Simulations could provide quantitative data on:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a water molecule at a certain distance from the potassium ion, providing information about the structure of the hydration shells. researchgate.net

Coordination Numbers: This is the average number of water molecules in the first hydration shell of the potassium ion.

Residence Times: This is the average time a water molecule spends in the hydration shell of the potassium ion before being replaced by another water molecule.

Table 3: Properties of Hydration Shells Investigated by Molecular Dynamics

| Property | Description | Expected Influence of Sulfostearate Anion |

| Radial Distribution Function | Probability of finding a water molecule at a given distance from the potassium ion. | The proximity of the negatively charged sulfonate group may alter the typical RDF of a solvated potassium ion. |

| Coordination Number | Average number of water molecules in the first hydration shell. | The steric hindrance from the stearate chain might lead to a lower coordination number compared to a simple potassium salt solution. |

| Residence Time | Average time a water molecule spends in the first hydration shell. | The electrostatic attraction to the sulfonate group could influence the exchange dynamics of water molecules around the potassium ion. |

This table outlines key hydration properties and hypothesizes the influence of the sulfostearate anion based on general chemical principles.

Vi. Advanced Applications in Chemical Engineering and Materials Science

Role in Enhanced Industrial Processes

The distinct physicochemical characteristics of Potassium 9(or 10)-sulfostearate make it a valuable component for optimizing industrial formulations and processes, particularly those involving interfacial phenomena.

This compound and its related α-sulfo fatty acids are recognized for their excellent performance in advanced detergent formulations, offering advantages over traditional surfactants like linear alkylbenzene sulfonate (LAS). Their effectiveness is particularly notable in hard water conditions.

The primary mechanism behind their superior performance is their exceptional lime soap dispersing ability. In hard water, conventional soaps (salts of fatty acids) react with calcium (Ca²⁺) and magnesium (Mg²⁺) ions to form insoluble precipitates known as lime soap or scum. This scum reduces cleaning efficiency and deposits on surfaces. This compound, with its highly water-soluble sulfonate group, effectively sequesters these hard water ions, preventing the formation of scum. This hard water tolerance ensures consistent and high-efficiency cleaning performance even in the absence of phosphate (B84403) builders. Detergents based on C16-C18 alpha-sulfo esters have demonstrated superior detergency to LAS in low-phosphate formulations and at high water hardness levels. nih.gov

Table 1: Comparative Detergency Characteristics

| Feature | Traditional Soap (e.g., Sodium Stearate) | This compound |

| Hard Water Performance | Poor; forms insoluble soap scum with Ca²⁺/Mg²⁺ ions. | Excellent; prevents scum formation through dispersion and sequestration. nih.gov |

| Detergency in Hard Water | Significantly reduced. | Maintained at a high level. nih.govnanoient.org |

| pH of Solution | Alkaline (typically pH 9-10). scribd.comresearchgate.net | Can be formulated in neutral or slightly acidic systems. researchgate.net |

| Compatibility | Limited compatibility with other additives in hard water. | High compatibility with various builders and co-surfactants. researchgate.net |

This table provides an interactive comparison of the key performance indicators.

The molecular architecture of this compound makes it a highly effective emulsifier for creating and stabilizing disperse systems, such as oil-in-water (o/w) or water-in-oil (w/o) emulsions. An emulsifier's function is to reduce the interfacial tension between two immiscible liquids, allowing one to be dispersed as fine droplets within the other.

This compound achieves this through its amphiphilic nature. The long, 18-carbon stearic acid chain is hydrophobic (oil-soluble), while the ionic sulfonate and carboxylate head groups are strongly hydrophilic (water-soluble). When introduced into an oil and water mixture, the surfactant molecules migrate to the interface. The hydrophobic tails penetrate the oil droplets while the hydrophilic heads remain in the aqueous phase, forming a stabilizing interfacial film. mdpi.com This film prevents the droplets from coalescing through electrostatic repulsion between the negatively charged head groups, ensuring the long-term kinetic stability of the emulsion. mdpi.comchempoint.com The potassium salt form often confers greater solubility compared to its sodium counterpart, which can be advantageous in creating stable aqueous formulations. nih.gov

In the field of materials science, this compound serves as a crucial stabilizer in emulsion polymerization. This process is used to synthesize a wide range of polymers, producing aqueous dispersions known as latexes, which are fundamental to paints, adhesives, and coatings. chempoint.comorientjchem.org

The stability of the growing polymer particles (the colloid) is paramount. Surfactants like this compound provide this stability through two primary mechanisms during the polymerization process:

Particle Nucleation: In classical emulsion polymerization, the surfactant forms micelles in the aqueous phase. These micelles solubilize monomer molecules, and polymerization is initiated when a free radical from the aqueous phase enters a micelle, which then becomes a nascent polymer particle. nih.govresearchgate.net

Electrostatic Stabilization: As polymer particles form and grow, the surfactant molecules adsorb onto their surfaces. The hydrophobic tails anchor into the polymer, while the negatively charged ionic heads are oriented towards the water. This creates a net negative charge on the surface of each particle. The resulting electrostatic repulsion between the particles prevents them from aggregating or coagulating, thus maintaining a stable colloidal dispersion throughout the reaction and in the final latex product. chempoint.com

Development of Novel Functional Materials

Beyond process enhancement, this compound is a building block for creating new materials with specific, high-value functionalities.

This compound is a viable starting material for the synthesis of advanced functional molecules like sulfoperoxycarboxylic acids. These peroxy-acids are powerful bleaching and antimicrobial agents. The synthesis involves the oxidation of the carboxylic acid group to a peroxycarboxylic acid group.

Research indicates that the position of the sulfonate group is critical. When the sulfonate group is at the alpha (α) position (the carbon immediately adjacent to the carboxylic acid), it inhibits the oxidation reaction needed to form the peroxy-acid. However, since the sulfonate group in this compound is located in the middle of the carbon chain, it does not hinder this conversion. google.com The sulfo-group is considered inert in the oxidative environment, making sulfonated fatty acids with non-alpha sulfonation suitable precursors for these potent oxidizing agents. google.com

This compound is an ideal ingredient for advanced personal cleansing products like cream soaps and syndet (synthetic detergent) bars. These products are formulated to be milder and more skin-compatible than traditional soaps.

Traditional soaps have an alkaline pH (9-11), which can disrupt the skin's natural acidic mantle (pH ~5.5) and cause dryness. scribd.comresearchgate.net Syndet bars, in contrast, are made with synthetic surfactants and can be formulated at a neutral or slightly acidic pH that is gentler on the skin. researchgate.neth5mag.com

This compound contributes several key benefits to these formulations:

Mildness: As a synthetic detergent, it allows for pH-neutral or acidic formulations. researchgate.net

Creamy Lather: Potassium-based soaps are known as "soft soaps" and contribute to a richer, creamier lather compared to their sodium-based counterparts. auctoresonline.orgauctoresonline.org

Hard Water Performance: It produces a stable lather and cleans effectively without forming a drying scum on the skin, a significant advantage over traditional soap. researchgate.net

Formulation Flexibility: It is compatible with a wide range of additives, including moisturizers, emollients, and fragrances, which may be unstable in the high-pH environment of conventional soap. researchgate.net

These properties make it a prime candidate for high-performance "combination bars" (a mix of traditional soap and syndets) or full syndet bars designed for sensitive skin.

Interdisciplinary Research in Soft Matter and Complex Fluids

The unique molecular architecture of this compound, featuring a long hydrophobic stearate (B1226849) backbone and a charged sulfonate group positioned internally along the alkyl chain, makes it a subject of significant interest in the interdisciplinary fields of soft matter and complex fluids. While direct research on this specific compound is limited, extensive studies on analogous molecules, such as α-sulfo fatty acid esters (α-MES), provide profound insights into its expected behavior and potential applications in these scientifically rich domains. These fields investigate materials with properties intermediate between those of simple liquids and ordered solids, including emulsions, foams, polymer solutions, and colloidal dispersions. The role of surfactants like this compound is pivotal in controlling the structure, stability, and rheology of these complex systems.

Research into α-MES, a class of anionic surfactants derived from renewable resources, has highlighted their exceptional surface activity and self-assembly characteristics. nih.govresearchgate.net These properties are fundamental to their function in soft matter. The self-assembly of these surfactant molecules in aqueous solutions leads to the formation of various nanostructures, such as micelles, which are critical for their performance. acs.org The concentration at which these structures begin to form is known as the critical micelle concentration (CMC), a key parameter in surfactant science. acs.org

The interaction of these surfactants with polymers in solution is a cornerstone of complex fluid research. The association of surfactant molecules with polymer chains can dramatically alter the solution's viscosity and interfacial properties. nih.gov This interaction is governed by a balance of electrostatic and hydrophobic forces and can lead to the formation of polymer-surfactant complexes, often described by a "necklace model" where surfactant micelles are threaded along the polymer chain. Such complexes are crucial in a variety of applications, from personal care products to enhanced oil recovery.

In the realm of emulsions—dispersions of one immiscible liquid in another—surfactants like this compound are expected to act as potent stabilizing agents. Their ability to adsorb at the oil-water interface lowers the interfacial tension (IFT), facilitating the formation of smaller droplets and preventing their coalescence. The stability and rheological behavior of these emulsions are critical performance indicators in numerous industrial formulations. For instance, studies on emulsions stabilized by similar sulfonated fatty acid derivatives have shown that factors like surfactant concentration and pH significantly influence emulsion stability and viscosity.

Foams, which are dispersions of a gas in a liquid, represent another class of complex fluids where the performance of surfactants is paramount. The ability of a surfactant solution to form foam (foamability) and the longevity of that foam (foam stability) are directly related to the surfactant's properties at the air-water interface. Research has demonstrated that the presence of oil can impact foam stability, a crucial consideration in applications like enhanced oil recovery.

The following interactive data tables summarize key research findings on the properties of analogous sulfonated fatty acid esters, offering a predictive glimpse into the performance of this compound in soft matter and complex fluid applications.

Interfacial Tension of Sulfonated Methyl Esters

This table presents the interfacial tension (IFT) values of sulfonated methyl esters (MES) derived from different vegetable oils against light and heavy crude oils. Lower IFT values are generally desirable for applications such as enhanced oil recovery.

| Surfactant Source | Oil Type | Interfacial Tension (mN/m) |

| Coconut Oil (CNO) | Light Oil | 11.4 |

| Coconut Oil (CNO) | Heavy Oil | 10.3 |

| Palm Kernel Oil (PKO) | Light Oil | >11.4 |

| Palm Kernel Oil (PKO) | Heavy Oil | >10.3 |

Emulsion Stability Analysis

This table showcases the stability of heavy crude oil-in-water emulsions stabilized by an alkyl polyglucoside (APG) surfactant at various concentrations. Emulsion stability is a critical factor in many industrial processes.

| Surfactant Concentration (wt%) | Stability at 24h (%) | Stability at 48h (%) |

| 0.3 | <95 | <95 |

| 0.5 | >95 | ~95 |

| 0.7 | ~98 | ~96 |

| 0.9 | ~98 | ~97 |

Viscosity of Polymeric Surfactant Solutions

The viscosity of polymeric surfactants, which combine the properties of polymers and surfactants, is a key parameter in their application. This table illustrates the effect of monomer addition on the viscosity of a methyl ester sulfonate (MES)-based polymeric surfactant.

| Monomer to MES Mole Ratio | Viscosity (cP) |

| 1:0 (MES only) | 4.14 |

| 1:0.5 | 5.86 |

| 1:1 | 5.75 |

| 1:2 | 5.75 |

Vii. Environmental Research and Sustainable Chemical Practices

Environmental Fate and Biodegradation Studies

The environmental footprint of a surfactant is critically defined by its persistence and degradation characteristics in various environmental compartments. For Potassium 9(or 10)-sulfostearate, a C18 anionic surfactant, its journey and ultimate fate in aquatic and terrestrial systems are subjects of ongoing scientific scrutiny.

Assessment of Degradation Pathways in Aquatic and Terrestrial Environments

The biodegradation of surfactants like this compound is a complex process mediated by microbial populations. In both aquatic and soil environments, microorganisms are the primary drivers of its breakdown. The degradation process for sulfonated fatty acids typically involves enzymatic attacks that cleave the molecule into smaller, more readily metabolizable fragments.

In aquatic systems, aerobic biodegradation is the principal pathway. Microorganisms utilize enzymes to initiate the breakdown of the alkyl chain, often through processes like omega-oxidation followed by beta-oxidation, which systematically shortens the carbon chain. The sulfonate group (–SO₃H), being hydrophilic, can present a challenge for microbial enzymes, and its cleavage is a critical step in the complete mineralization of the molecule to carbon dioxide, water, and sulfate (B86663) ions (SO₄²⁻). researchgate.net The presence of the sulfonate group in the middle of the fatty acid chain, as in 9(or 10)-sulfostearate, may influence the metabolic route compared to terminally sulfonated surfactants.

In terrestrial environments, the surfactant adsorbs to soil particles, where its bioavailability to microorganisms is a key factor controlling the degradation rate. The process is influenced by soil type, pH, temperature, and the composition of the microbial community. The ultimate degradation pathway still relies on microbial enzymes to break down the stearic acid backbone and cleave the carbon-sulfur bond. wikipedia.org Studies on other sulfonated aromatic compounds have shown that fungi, in particular, can play a significant role in the degradation of these molecules. researchgate.net

Influence of Molecular Structure on Biodegradability

The molecular architecture of a surfactant is a determining factor in its susceptibility to microbial degradation. For this compound, key structural features include the long C18 alkyl chain and the position of the sulfonate group.

Generally, linear alkyl chains, such as the stearate (B1226849) backbone, are more readily biodegradable than branched chains. The length of the alkyl chain also plays a role; very long chains can sometimes exhibit lower water solubility, which may slightly reduce their bioavailability for microbial uptake.

Ecotoxicological Implications of Surfactant Release

The release of surfactants into the environment can have a range of effects on ecosystems, primarily driven by their surface-active properties and chemical composition.

Impact on Aquatic Ecosystems (e.g., pH alteration, oxygen depletion)

When introduced into aquatic environments, surfactants like this compound can have several impacts. As anionic surfactants, they can interact with the cell membranes of aquatic organisms, potentially leading to toxicity. The severity of this effect varies widely depending on the organism and the concentration of the surfactant. nih.gov

A significant indirect impact is the potential for oxygen depletion. The biodegradation of the surfactant by aerobic microorganisms consumes dissolved oxygen in the water. A large influx of the surfactant can lead to a rapid increase in microbial activity, which can deplete the dissolved oxygen to levels that are harmful or fatal to fish and other aquatic life.

Furthermore, while the salt of a strong acid and strong base, the introduction of large quantities of any chemical substance can influence the water's pH, although this is generally a lesser concern compared to oxygen depletion and direct toxicity.

The following table summarizes ecotoxicity data for related anionic surfactants, providing an indication of the potential impact of this compound.

Ecotoxicity Data for Anionic Surfactants

| Organism | Surfactant Type | Endpoint | Value (mg/L) |